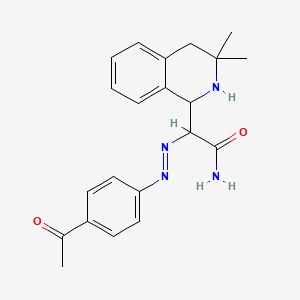

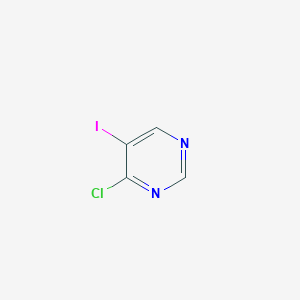

![molecular formula C6H4ClN3 B1631542 5-Chloroimidazo[1,2-a]pyrazine CAS No. 63744-41-2](/img/structure/B1631542.png)

5-Chloroimidazo[1,2-a]pyrazine

Vue d'ensemble

Description

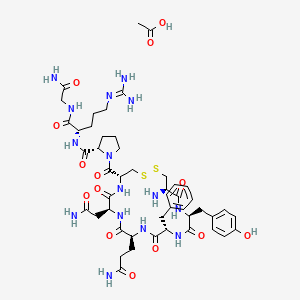

5-Chloroimidazo[1,2-A]pyrazine is a chemical compound with the molecular formula C6H4ClN3 . It is a derivative of imidazo[1,2-a]pyrazine, a nitrogen-containing heterocycle .

Synthesis Analysis

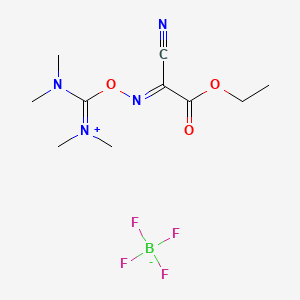

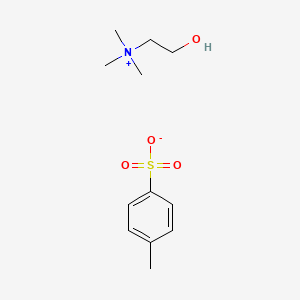

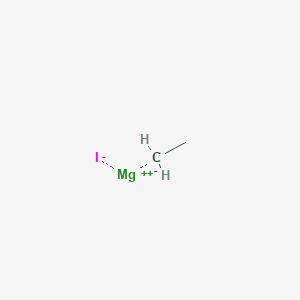

The synthesis of this compound involves regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl . These provide Zn- and Mg-intermediates, which after quenching with various electroph

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

Le squelette imidazo[1,2-a]pyrazine a suscité l’intérêt en chimie médicinale en raison de ses propriétés uniques. Les chercheurs ont exploré son potentiel en tant qu’inhibiteur de kinase et d’inhibiteur d’AKT, qui sont essentiels à la thérapie anticancéreuse. En fonctionnalisant sélectivement le cycle 5-chloroimidazo[1,2-a]pyrazine, les scientifiques peuvent créer de nouveaux candidats médicaments avec une pharmacocinétique et une efficacité thérapeutique améliorées .

Synthèse chimique

Des réactions organométalliques impliquant le this compound ont été explorées. Par exemple, les bases TMP (telles que TMPMgCl·LiCl et TMP2Zn·2MgCl2·2LiCl) fournissent des intermédiaires Zn et Mg. Ces intermédiaires, après extinction avec divers électrophiles, permettent d’accéder à des hétérocycles imidazopyrazine polyfonctionnalisés. Ces stratégies synthétiques élargissent la boîte à outils pour la construction de molécules complexes .

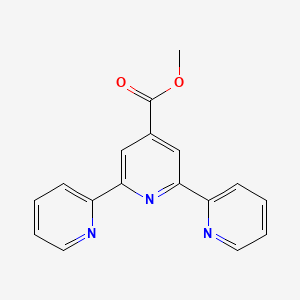

Chimie de coordination

La chimie de coordination du this compound a été étudiée. Sa capacité à se coordonner avec les métaux de transition ouvre des voies pour la conception de réseaux métallo-organiques (MOF) et d’assemblages supramoléculaires. Ces matériaux trouvent des applications dans le stockage de gaz, la catalyse et la délivrance de médicaments.

En résumé, le this compound est prometteur dans divers domaines, du développement de médicaments à la science des matériaux. Sa fonctionnalisation régiosélective offre des opportunités intéressantes pour la création de nouveaux composés aux propriétés sur mesure. Les chercheurs continuent d’explorer son potentiel, ce qui en fait un sujet d’étude captivant dans la recherche scientifique contemporaine . Si vous souhaitez plus d’informations sur une application spécifique, n’hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

5-Chloroimidazo[1,2-A]pyrazine is a versatile scaffold in organic synthesis and drug development . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. The compound undergoes regioselective metalations using TMP-bases, providing Zn- and Mg-intermediates . After quenching with various electrophiles, it gives access to polyfunctionalized imidazopyrazine heterocycles .

Biochemical Pathways

This compound affects various biochemical pathways. It has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .

Pharmacokinetics

It is known that n-heterocycles, such as this compound, possess unique physicochemical and medicinal properties in addition to favorable pharmacokinetics .

Result of Action

It is known that imidazo[1,2-a]pyrazine derivatives exhibit a wide range of biological activities .

Analyse Biochimique

Biochemical Properties

5-Chloroimidazo[1,2-A]pyrazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and, consequently, their biological activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more hydrophilic metabolites that can be excreted from the body . This compound can also influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Propriétés

IUPAC Name |

5-chloroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPGZTZXVOKJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511232 | |

| Record name | 5-Chloroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63744-41-2 | |

| Record name | 5-Chloroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

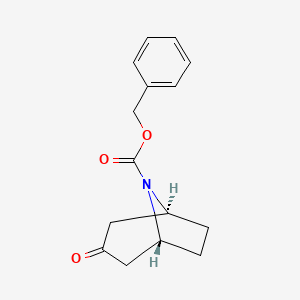

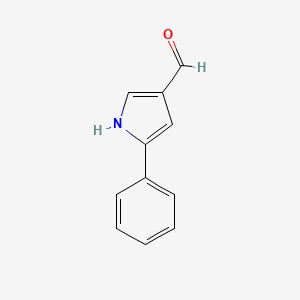

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.